molecular formula C19H16Br4O3 B12695961 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate CAS No. 82941-06-8

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate

Cat. No.: B12695961
CAS No.: 82941-06-8
M. Wt: 611.9 g/mol
InChI Key: JBGLUFHZMYDKGF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is a brominated aromatic methacrylate ester. Its structure comprises a central phenyl ring substituted with bromine at the 2 and 6 positions. At the para (4) position, a bulky substituent is attached via a 1-methylethyl (isopropyl) group, linking to a second phenyl ring substituted with bromine at 3 and 5 positions and a hydroxyl group at position 4.

Properties

CAS No.

82941-06-8

Molecular Formula

C19H16Br4O3

Molecular Weight

611.9 g/mol

IUPAC Name

[2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H16Br4O3/c1-9(2)18(25)26-17-14(22)7-11(8-15(17)23)19(3,4)10-5-12(20)16(24)13(21)6-10/h5-8,24H,1H2,2-4H3

InChI Key

JBGLUFHZMYDKGF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate typically involves multiple steps, starting from simpler brominated phenols. One common method involves the bromination of phenol derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl methacrylates .

Scientific Research Applications

2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methacrylate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with halogenated aromatic compounds, particularly those with multiple halogen substitutions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Application Reference
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate 2,6-dibromophenyl; methacrylate ester; 3,5-dibromo-4-hydroxyphenyl isopropyl substituent Flame-retardant monomer (inferred)
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) 2,6-dibromophenyl; trifluoromethoxy; thiazolecarboxamide Pesticide
Metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) 2,6-dichlorophenyl; triazolopyrimidine sulfonamide Herbicide
Pramiconazole (C35H39F2N7O4) Difluorophenyl; triazole; imidazolidinone Antifungal agent

Key Findings

Halogenation Patterns :

  • The target compound’s tetrabromination distinguishes it from dichlorinated analogs like metosulam. Bromine’s higher atomic weight and electronegativity enhance thermal stability and flame-retardant efficacy compared to chlorine .
  • Thifluzamide shares 2,6-dibromo substitution on the phenyl ring but includes a trifluoromethoxy group, which increases hydrophobicity and pesticidal activity .

Functional Group Diversity: The methacrylate ester group enables copolymerization with vinyl monomers (e.g., styrene or acrylates), a feature absent in non-polymeric analogs like thifluzamide or pramiconazole.

Steric Effects :

  • The isopropyl-linked dibromophenyl substituent introduces steric hindrance, which could slow polymerization kinetics compared to simpler methacrylates. Similar steric effects are observed in pharmaceutical compounds like pramiconazole, where bulky substituents modulate biological activity .

Environmental and Safety Considerations :

  • Brominated flame retardants are scrutinized for environmental persistence. The compound’s structural complexity may reduce bioavailability compared to smaller analogs like decabromodiphenyl ether, but detailed toxicological data are lacking.

Notes

  • Structural comparisons are based on substituent analysis and inferred properties; experimental validation is critical for definitive conclusions.
  • Applications are hypothesized from the compound’s bromination and ester functionality, as direct use-case data are unavailable in the provided evidence.

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